molecular formula C7H5Cl2NO3 B13093643 2,3-Dichloro-5-nitroanisole

2,3-Dichloro-5-nitroanisole

Cat. No.: B13093643
M. Wt: 222.02 g/mol
InChI Key: LYFAMXRWZNBHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-nitroanisole typically involves a multi-step process. One common method includes the nitration of 2,3-dichloroanisole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the 5-position of the anisole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-nitroanisole undergoes various chemical reactions, including:

    Halogenation: The addition of halogen atoms to the aromatic ring.

    Reduction: The reduction of the nitro group to an amine group.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Chlorine or bromine in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 2,3-Dichloro-5-aminoanisole.

    Substitution: 2,3-Dichloro-5-substituted anisole derivatives.

Scientific Research Applications

2,3-Dichloro-5-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atoms on the aromatic ring can also participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroanisole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,3-Dichloro-4-nitroanisole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.

    2,4-Dichloro-5-nitroanisole: Another isomer with different substitution patterns affecting its chemical behavior.

Uniqueness

2,3-Dichloro-5-nitroanisole is unique due to the specific positioning of the chlorine and nitro groups on the anisole ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

1,2-dichloro-3-methoxy-5-nitrobenzene

InChI

InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3

InChI Key

LYFAMXRWZNBHLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.